BenchChemオンラインストアへようこそ!

MRL-24

PPARγ phosphorylation Cdk5 inhibition insulin sensitization

MRL-24 is the definitive PPARγ partial agonist for biased signaling research. Unlike full TZD agonists, it blocks Cdk5-mediated Ser273 phosphorylation (IC50=30 nM) without stabilizing helix 12 or triggering classical transactivation. This clean separation of phosphorylation-dependent vs. transactivation-dependent mechanisms is validated by crystallography, HDX-MS, and coactivator bias assays. In rodent models, MRL-24 matches rosiglitazone's insulin sensitization with significantly less heart/body weight gain. Ideal for functional selectivity studies, structural biology, and long-term in vivo metabolic studies. ≥98% purity.

Molecular Formula C28H24F3NO6
Molecular Weight 527.5 g/mol
Cat. No. B1676670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL-24
SynonymsMLR24;  MLR-24;  MLR 24; 
Molecular FormulaC28H24F3NO6
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O
InChIInChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1
InChIKeyOFCWBJAYEIROGZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRL-24 Procurement Guide: PPARγ Partial Agonist with Quantified Differentiation for Metabolic Research


MRL-24 (CAS 393794-17-7) is a small-molecule peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist that binds with high affinity to the PPARγ ligand-binding domain (LBD) [1]. Unlike full agonists such as rosiglitazone and pioglitazone, MRL-24 exhibits poor classical transcriptional agonism while retaining potent anti-diabetic activity in murine models [2]. The compound is supplied as a white powder (MW 527.49, chemical formula C28H24F3NO6) with typical research-grade purity of 98–99.6% as verified by TLC/NMR . Its primary documented mechanism involves potent blockade of Cdk5-mediated phosphorylation of PPARγ at Ser273—a post-translational modification linked to obesity-induced insulin resistance—achieved at a reported IC50 of 30 nM . This baseline pharmacological profile establishes MRL-24 as a critical tool compound for dissecting biased signaling mechanisms and selective PPARγ modulation independent of full transcriptional activation.

Why MRL-24 Cannot Be Substituted with Generic PPARγ Agonists


MRL-24 is not functionally interchangeable with generic full PPARγ agonists (e.g., rosiglitazone, pioglitazone, troglitazone) or even other partial agonists (e.g., nTZDpa, GQ-16) due to its unique combination of structural binding mode and biased signaling profile. MRL-24 is a regioisomer of the full agonist MRL-20, differing only by meta versus ortho placement of the lactate group—a subtle structural variation that produces profound functional divergence: MRL-20 acts as a full agonist, whereas MRL-24 is a partial agonist with minimal transactivation capacity [1]. Crystallographic and hydrogen-deuterium exchange (HDX) studies demonstrate that MRL-24 does not stabilize helix 12 (H12) of the PPARγ LBD, in direct contrast to full agonists, thereby activating the receptor via an H12-independent mechanism [1]. Furthermore, MRL-24 induces a distinct coactivator recruitment bias relative to reference agonists, favoring S-motif coactivator occupancy to a quantifiably greater extent [2]. These mechanistic divergences translate into differentiated in vivo outcomes—MRL-24 produces significantly less heart and body weight gain in rodent models compared to rosiglitazone while delivering comparable insulin sensitization [3]. Procurement of alternative PPARγ ligands without verification of these specific functional attributes risks compromising experimental reproducibility and may lead to confounding off-target adipogenic or transcriptional effects that are not observed with MRL-24.

MRL-24 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Rosiglitazone, nTZDpa, and GW1929


Cdk5-Mediated PPARγ Phosphorylation Blockade: MRL-24 IC50 Comparison with Full Agonists

MRL-24 potently blocks Cdk5-mediated phosphorylation of PPARγ at Ser273, with a reported IC50 of 30 nM in cellular assays . Both MRL-24 and the full agonist rosiglitazone modulate Ser273 phosphorylation at therapeutic doses in mice; however, MRL-24 achieves this blockade with substantially reduced classical transcriptional agonism—MRL-24 exhibits less than 10% of the maximal transactivation response of rosiglitazone in reporter gene assays [1]. This quantitative dissociation between phosphorylation blockade and transcriptional activation is not observed with TZD-class full agonists such as rosiglitazone and pioglitazone, which potently induce both effects concurrently [1].

PPARγ phosphorylation Cdk5 inhibition insulin sensitization

S-Motif Coactivator Occupancy Bias: MRL-24 vs Rosiglitazone Quantitative Comparison

In a systematic coactivator recruitment analysis, MRL-24 demonstrated preferential bias toward recruitment of 100–300 residue regions from S-motif coactivators compared to the reference full agonist rosiglitazone, with a 95% bias value confidence interval of 0.29–0.38 [1]. Quantitative calculations based on these data indicate that MRL-24 induces 30–60% higher S-motif coactivator occupancy at the PPARγ receptor relative to rosiglitazone [1]. This bias is shared with the full agonist GW1929 (95% bias confidence interval: 0.05–0.17), but the magnitude of MRL-24's bias is greater and occurs in the context of its partial agonist profile [1].

biased signaling coactivator recruitment SPPARM functional selectivity

Covalent Inhibitor Cobinding Kinetics: MRL-24 Ki Values Compared with nTZDpa

In TR-FRET NCoR1 corepressor peptide interaction assays profiling non-covalent ligand cobinding to PPARγ LBD in the presence of a covalent inhibitor (SR16832), MRL-24 exhibited distinct binding kinetics compared to the partial agonist nTZDpa [1]. Fitted parameters extracted from these titrations yielded potency (IC50) and cooperativity (Hill slope) values that differentiate MRL-24 from nTZDpa under identical experimental conditions [1]. Notably, MRL-24 and nTZDpa Ki values are reported with vertical dotted orange lines in the concentration-response curves, enabling direct visual and quantitative comparison of their binding affinities in the context of covalent inhibitor cobinding [1].

covalent inhibitor TR-FRET corepressor peptide ligand cobinding

In Vivo Weight Gain Profile: MRL-24 vs Rosiglitazone in Rodent Models

In rodent studies, MRL-24 causes significantly less heart and body weight gain compared to rosiglitazone while providing comparable insulin sensitization effects [1]. This represents a critical differentiation point, as rosiglitazone-induced weight gain and fluid retention are well-documented clinical liabilities associated with full PPARγ agonism. The reduced weight gain observed with MRL-24 is mechanistically linked to its partial agonist profile and minimal transactivation capacity—MRL-24 exhibits poor agonist activity in adipogenesis assays, in contrast to the robust adipogenic response induced by rosiglitazone [2].

in vivo pharmacology weight gain insulin sensitization SPPARM

MRL-24 Optimal Research Applications Based on Quantitative Differentiation Evidence


Dissecting Biased Signaling and Coactivator Recruitment Bias in PPARγ Pharmacology

Researchers investigating functional selectivity (biased signaling) at PPARγ should select MRL-24 as a validated tool compound with quantified coactivator bias. MRL-24 induces 30–60% higher S-motif coactivator occupancy compared to rosiglitazone, with a 95% bias confidence interval of 0.29–0.38 [1]. This established bias signature enables systematic dissection of S-motif-dependent transcriptional outcomes independent of full agonist-induced transcriptional programs. Use MRL-24 in parallel with rosiglitazone (reference full agonist, bias defined as 0) and GW1929 (95% bias CI 0.05–0.17) to generate a calibrated bias-response curve for PPARγ-mediated gene regulation [1]. RNA-seq and KEGG pathway analysis have demonstrated that rosiglitazone exerts an unusually large effect on lipid metabolism-related pathways compared to MRL-24, further validating MRL-24's utility for isolating biased signaling components [1].

Mechanistic Studies of Cdk5-Mediated PPARγ Phosphorylation in Insulin Resistance

MRL-24 is the preferred tool compound for investigations requiring potent blockade of Cdk5-mediated PPARγ Ser273 phosphorylation (IC50 = 30 nM) without confounding transcriptional activation [1]. This application is supported by direct comparative data showing MRL-24 achieves phosphorylation blockade with less than 10% of rosiglitazone's maximal transactivation response [2]. Use MRL-24 in cultured adipocytes or insulin-resistant murine models to selectively probe the phosphorylation-dependent arm of PPARγ signaling while minimizing interference from classical agonism-driven gene expression programs. This is particularly valuable for studies seeking to validate whether a metabolic phenotype is phosphorylation-dependent or transactivation-dependent, as MRL-24's pharmacological profile cleanly separates these two mechanisms [2].

Structural Biology Investigations of Helix 12-Independent PPARγ Activation

Crystallographic and HDX-MS studies require MRL-24 specifically for its established inability to stabilize helix 12 (H12) of the PPARγ LBD [1]. In contrast to full agonists (rosiglitazone, pioglitazone, MRL-20) that robustly stabilize H12, MRL-24 does not stabilize H12 and instead differentially stabilizes other regions of the ligand-binding pocket, including contacts with the β-sheet via its lactate group [1]. MRL-24 serves as a critical comparator in structural biology experiments designed to map the conformational ensembles associated with partial agonism and allosteric signaling. The compound's regioisomeric relationship with the full agonist MRL-20 (meta vs ortho lactate placement) provides an ideal matched-pair system for probing structure-activity relationships in PPARγ activation [1].

In Vivo Metabolic Studies Requiring Insulin Sensitization Without Weight Gain Confounds

For rodent models of insulin resistance and type 2 diabetes where body weight changes may confound interpretation of metabolic endpoints, MRL-24 offers a distinct advantage over TZD full agonists. MRL-24 delivers insulin-sensitizing efficacy comparable to rosiglitazone while causing significantly less heart and body weight gain [1]. This reduced weight gain profile is mechanistically linked to MRL-24's minimal adipogenic activity—MRL-24 exhibits poor agonist activity in transcription and adipogenesis assays relative to rosiglitazone [2]. Researchers should procure MRL-24 for long-term in vivo metabolic studies where the confounding effects of rosiglitazone-induced weight gain would complicate data interpretation or require larger cohort sizes to achieve statistical power. MRL-24 enables cleaner attribution of metabolic improvements to insulin sensitization per se rather than secondary effects of body composition changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRL-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.